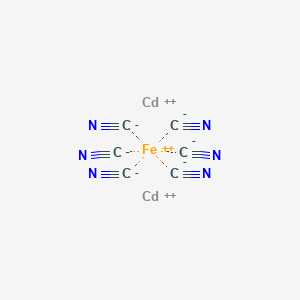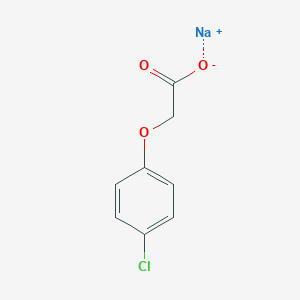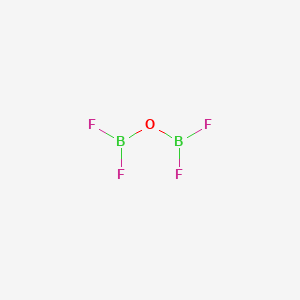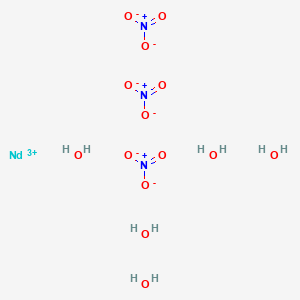
Dicadmium hexakis(cyano-C)ferrate(4-)
描述
准备方法
Synthetic Routes and Reaction Conditions: Dicadmium hexakis(cyano-C)ferrate(4-) can be synthesized through the reaction of cadmium salts with potassium ferrocyanide. The typical reaction involves mixing aqueous solutions of cadmium nitrate or cadmium chloride with potassium ferrocyanide under controlled conditions. The reaction is usually carried out at room temperature, and the product precipitates out as a solid.
Industrial Production Methods: Industrial production of dicadmium hexakis(cyano-C)ferrate(4-) follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to ensure high yield and purity of the product. The precipitated compound is then filtered, washed, and dried for further use.
化学反应分析
Types of Reactions: Dicadmium hexakis(cyano-C)ferrate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iron and cadmium.
Reduction: Reduction reactions can alter the oxidation state of the ferrate center, impacting the overall properties of the compound.
Substitution: Ligand substitution reactions can occur, where the cyano ligands are replaced by other ligands, modifying the compound’s structure and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of iron, while substitution reactions can produce a variety of cadmium and iron complexes with different ligands.
科学研究应用
Dicadmium hexakis(cyano-C)ferrate(4-) has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, including catalysts and electronic devices.
作用机制
The mechanism of action of dicadmium hexakis(cyano-C)ferrate(4-) involves its interaction with molecular targets through its cyano ligands and metal centers. The compound can bind to various biological molecules, influencing their function and activity. The pathways involved include electron transfer processes and coordination interactions with proteins and nucleic acids.
相似化合物的比较
Potassium ferrocyanide (K4[Fe(CN)6]): Similar structure but with potassium ions instead of cadmium.
Sodium ferrocyanide (Na4[Fe(CN)6]): Another analogous compound with sodium ions.
Nickel hexacyanoferrate (Ni3[Fe(CN)6]2): Contains nickel ions instead of cadmium.
Uniqueness: Dicadmium hexakis(cyano-C)ferrate(4-) is unique due to the presence of cadmium ions, which impart distinct electronic and structural properties compared to its potassium and sodium counterparts. This uniqueness makes it valuable for specific applications where cadmium’s properties are advantageous.
属性
IUPAC Name |
cadmium(2+);iron(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Cd.Fe/c6*1-2;;;/q6*-1;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROZEMYHVDYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cd2FeN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104402 | |
| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-33-4 | |
| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (OC-6-11)-Hexakis(cyano-kappaC)ferrate(4-) cadmium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicadmium hexakis(cyano-C)ferrate(4-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















